Cas no 81903-09-5 (3,4-dicyano-N-methylbenzene-1-sulfonamide)

3,4-Dicyano-N-methylbenzene-1-sulfonamide is a specialized sulfonamide derivative featuring a dicyano-substituted aromatic ring and an N-methyl sulfonamide functional group. This compound is of interest in synthetic organic chemistry due to its electron-withdrawing cyano groups, which enhance reactivity in nucleophilic substitution and cyclization reactions. The sulfonamide moiety provides potential for further functionalization, making it a versatile intermediate in pharmaceutical and agrochemical research. Its rigid aromatic structure contributes to stability, while the methyl group on the sulfonamide nitrogen may improve solubility in organic solvents. The compound’s unique structure makes it suitable for applications in heterocyclic synthesis and as a building block for bioactive molecules.
3,4-dicyano-N-methylbenzene-1-sulfonamide structure
81903-09-5 structure
Product name:3,4-dicyano-N-methylbenzene-1-sulfonamide
CAS No:81903-09-5
MF:C9H7N3O2S
MW:221.235780000687
CID:5946703
PubChem ID:12890975

3,4-dicyano-N-methylbenzene-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • 3,4-dicyano-N-methylbenzene-1-sulfonamide
    • 81903-09-5
    • EN300-1452702
    • Inchi: 1S/C9H7N3O2S/c1-12-15(13,14)9-3-2-7(5-10)8(4-9)6-11/h2-4,12H,1H3
    • InChI Key: KPUIOULEKPEGHN-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(C#N)=C(C#N)C=1)(NC)(=O)=O

Computed Properties

  • Exact Mass: 221.02589765g/mol
  • Monoisotopic Mass: 221.02589765g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 419
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 102Ų
  • XLogP3: 0.3

3,4-dicyano-N-methylbenzene-1-sulfonamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1452702-50mg
3,4-dicyano-N-methylbenzene-1-sulfonamide
81903-09-5
50mg
$647.0 2023-09-29
Enamine
EN300-1452702-5000mg
3,4-dicyano-N-methylbenzene-1-sulfonamide
81903-09-5
5000mg
$2235.0 2023-09-29
Enamine
EN300-1452702-500mg
3,4-dicyano-N-methylbenzene-1-sulfonamide
81903-09-5
500mg
$739.0 2023-09-29
Enamine
EN300-1452702-1.0g
3,4-dicyano-N-methylbenzene-1-sulfonamide
81903-09-5
1g
$0.0 2023-06-06
Enamine
EN300-1452702-1000mg
3,4-dicyano-N-methylbenzene-1-sulfonamide
81903-09-5
1000mg
$770.0 2023-09-29
Enamine
EN300-1452702-2500mg
3,4-dicyano-N-methylbenzene-1-sulfonamide
81903-09-5
2500mg
$1509.0 2023-09-29
Enamine
EN300-1452702-10000mg
3,4-dicyano-N-methylbenzene-1-sulfonamide
81903-09-5
10000mg
$3315.0 2023-09-29
Enamine
EN300-1452702-100mg
3,4-dicyano-N-methylbenzene-1-sulfonamide
81903-09-5
100mg
$678.0 2023-09-29
Enamine
EN300-1452702-250mg
3,4-dicyano-N-methylbenzene-1-sulfonamide
81903-09-5
250mg
$708.0 2023-09-29

Additional information on 3,4-dicyano-N-methylbenzene-1-sulfonamide

Recent Advances in the Study of 3,4-Dicyano-N-methylbenzene-1-sulfonamide (CAS: 81903-09-5) in Chemical Biology and Pharmaceutical Research

3,4-Dicyano-N-methylbenzene-1-sulfonamide (CAS: 81903-09-5) has recently emerged as a compound of significant interest in chemical biology and pharmaceutical research. This sulfonamide derivative, characterized by its unique dicyano and methylbenzene structure, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, mechanism of action, and potential as a lead compound for drug development. The compound's ability to interact with specific biological targets has made it a subject of intense investigation, particularly in the fields of oncology and infectious diseases.

One of the key findings in recent research is the compound's inhibitory activity against certain enzymes involved in cancer progression. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 3,4-dicyano-N-methylbenzene-1-sulfonamide effectively inhibits the activity of protein kinases that are overexpressed in several types of cancer. The study utilized X-ray crystallography to elucidate the binding mode of the compound within the kinase active site, providing valuable insights for structure-based drug design. These findings suggest that this compound could serve as a scaffold for developing novel kinase inhibitors with improved selectivity and potency.

In addition to its anticancer potential, recent investigations have explored the antimicrobial properties of 3,4-dicyano-N-methylbenzene-1-sulfonamide. A research team at the University of Cambridge reported in Bioorganic & Medicinal Chemistry Letters that this compound exhibits significant activity against drug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism appears to involve disruption of bacterial cell wall synthesis, making it particularly effective against Gram-positive pathogens. These results highlight the compound's potential as a starting point for developing new antibiotics to address the growing problem of antimicrobial resistance.

The synthetic accessibility of 3,4-dicyano-N-methylbenzene-1-sulfonamide has also been a focus of recent research. A 2024 paper in Organic Process Research & Development described an optimized, scalable synthesis route that improves yield and reduces environmental impact compared to previous methods. This advancement is particularly important for facilitating further pharmacological evaluation and potential commercialization of derivatives based on this core structure. The new synthetic approach employs green chemistry principles, including the use of catalytic rather than stoichiometric reagents and aqueous reaction conditions where possible.

Looking forward, researchers are particularly interested in exploring the structure-activity relationships (SAR) of 3,4-dicyano-N-methylbenzene-1-sulfonamide derivatives. Preliminary computational studies using molecular docking and dynamics simulations have predicted that modifications at specific positions on the benzene ring could enhance binding affinity to various biological targets. Several pharmaceutical companies have included this compound in their screening libraries, and it is expected that more detailed pharmacological data will emerge in the coming years. The unique combination of its sulfonamide pharmacophore with the electron-withdrawing cyano groups makes this molecule particularly versatile for medicinal chemistry applications.

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